molecular formula C11H16ClN3O2 B13444413 2'-methyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one hydrochloride

2'-methyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one hydrochloride

Cat. No.: B13444413
M. Wt: 257.72 g/mol
InChI Key: CSLQONVCRAOLMA-UHFFFAOYSA-N
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Description

2'-Methyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one hydrochloride is a spirocyclic compound featuring a fused pyranopyrazole core and a piperidine ring. Its structural complexity and spiro-conformation make it a candidate for diverse pharmacological applications, particularly in targeting enzymes or receptors requiring rigid, three-dimensional binding motifs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-methyl-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one hydrochloride typically involves multi-step reactions. One common method includes the use of an on-water [4 + 2] annulation reaction between a 2-methyl-3H-indolium salt and an α-bromo N-acyl hydrazone . This environmentally friendly strategy improves reaction efficiency and chemoselectivity, offering high yields and mild reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of water as a solvent and the avoidance of hazardous reagents, are likely to be emphasized to ensure sustainable and scalable production.

Chemical Reactions Analysis

Types of Reactions

2’-methyl-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2'-Methyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one hydrochloride is a complex heterocyclic compound featuring a spiro linkage between a piperidine ring and a pyrano[3,2-c]pyrazole moiety. It is notable for its unique structural properties and potential biological activities, making it of significant interest in medicinal chemistry. The compound's structural complexity allows for diverse chemical modifications, making it significant for ongoing research and development.

Potential Applications

  • Medicinal Chemistry The compound exhibits significant interest in medicinal chemistry because of its diverse structural features and potential biological activities. Its mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors, which could modulate various signaling pathways. This interaction contributes to its observed biological effects, making it a candidate for further research in therapeutic applications.
  • Pharmacological Studies Interaction studies are essential to elucidate the compound's pharmacological profile. These studies may involve assessing its binding affinity to various receptors or enzymes, which could provide insights into its therapeutic potential. Understanding these interactions helps in predicting the compound's behavior in biological systems and its possible side effects.
  • Synthesis and Production The synthesis of 2'-Methyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves a [4 + 2] annulation reaction between a 2-methyl-3H-indolium salt and an α-bromo N-acyl hydrazone. Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity, potentially through the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents to minimize waste and reduce production costs.

Mechanism of Action

The mechanism of action of 2’-methyl-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The spiro[piperidine-pyrano[3,2-c]pyrazolone] scaffold is a privileged structure in medicinal chemistry. Below is a detailed comparison of the target compound with its analogs, focusing on substituents, synthesis strategies, and physicochemical properties.

Substituent Variations at the 2'-Position

Compound Name 2'-Substituent Molecular Formula Key Features/Applications Reference(s)
2'-Methyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one hydrochloride Methyl C₁₂H₁₈ClN₃O₂ Compact methyl group enhances solubility; hydrochloride salt improves crystallinity.
2'-tert-Butyl-1-(2H-indazol-5-ylcarbonyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one tert-Butyl C₂₂H₂₅N₅O₃ Bulky tert-butyl group may improve metabolic stability; indazole moiety adds π-stacking potential.
2'-Ethyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol hydrochloride Ethyl C₁₂H₂₀ClN₃O₂ Ethyl substituent and hydroxyl group increase polarity; dihydro-pyrano ring enhances conformational flexibility.

Key Observations :

  • Methyl vs. tert-Butyl : The tert-butyl analog (C₂₂H₂₅N₅O₃) exhibits higher molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility compared to the methyl derivative .

Functional Group Modifications on the Piperidine Ring

Compound Name Piperidine Modification Molecular Formula Synthesis Yield/Purity Notable Properties Reference(s)
tert-Butyl 2'-(tert-butyl)-7'-oxo-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate Boc-protected amine C₂₀H₂₈N₄O₄ 96% purity Boc group facilitates synthetic manipulation; oxo group stabilizes the pyrano ring.
Benzyl 2'-ethyl-7'-hydroxy-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate Benzyl ester C₂₀H₂₅N₃O₄ N/A Benzyl group enhances lipophilicity; ester linkage allows prodrug strategies.

Key Observations :

  • Boc Protection : The Boc-protected derivative (C₂₀H₂₈N₄O₄) is synthesized with high purity (96%), enabling intermediate use in multi-step syntheses .
  • Benzyl Ester : The benzyl ester analog (C₂₀H₂₅N₃O₄) demonstrates the versatility of the spiro-piperidine core in accommodating prodrug modifications .

Biological Activity

2'-Methyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one hydrochloride is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a piperidine ring with a pyrano[3,2-c]pyrazole moiety, which contributes to its diverse pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C11H15N3O2, with a molecular weight of 221.26 g/mol. The unique spiro structure of this compound allows for various chemical modifications, enhancing its potential applications in drug development.

PropertyValue
Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
IUPAC Name 2-methylspiro[6H-pyrano[3,2-c]pyrazole-5,4'-piperidine]-7-one
InChI Key AMJLDJBNJSJTLH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The spiro linkage and the heterocyclic rings contribute to its binding affinity and selectivity, potentially modulating various signaling pathways involved in disease processes.

Pharmacological Studies

Recent research has highlighted the antiproliferative properties of related spiropyrazoline derivatives. For instance, studies demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines including HL60 (human leukemia) and COLO205 (colon adenocarcinoma) cells. The IC50 values for these compounds were found to be as low as 9.4 µM/L for HL60 cells, indicating potent activity against leukemia cell lines .

Case Studies

  • Antiproliferative Activity : In vitro studies revealed that spiropyrazoline derivatives caused DNA damage and induced apoptosis in cancer cells. The comet assay indicated that these compounds could significantly damage DNA in tumor cells .
  • PARP1 Interaction : Docking studies suggested that these compounds could bind to the PARP1 active site, which is crucial for cancer cell survival. This interaction was confirmed through in vitro experiments showing degradation of the PARP1 enzyme .

Synthesis and Production

The synthesis of 2'-Methyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one typically involves multi-step reactions starting from readily available precursors. A common method includes a [4 + 2] annulation reaction between a 2-methyl-3H-indolium salt and an α-bromo N-acyl hydrazone. Optimizing reaction conditions is essential for achieving higher yields and purity .

Synthesis Overview

  • Starting Materials : 2-methyl-3H-indolium salt and α-bromo N-acyl hydrazone.
  • Reaction Type : [4 + 2] annulation.
  • Optimization Techniques : Continuous flow reactors and environmentally friendly solvents are recommended to enhance efficiency and reduce waste.

Potential Applications

The unique structural properties of this compound make it valuable in various fields:

  • Cancer Therapy : Due to its antiproliferative effects.
  • Antimicrobial Activity : Potential use against Mycobacterium tuberculosis has been suggested based on related studies .
  • Neurological Disorders : Exploration of its therapeutic potential in diseases like Huntington's disease is ongoing .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 2'-methyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one hydrochloride with high purity?

Methodological Answer:

  • Reaction Optimization: Control temperature (e.g., 60–80°C for cyclization), pH (neutral to mildly acidic), and solvent polarity (e.g., DMF or THF) to minimize side reactions .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC .
  • Analytical Validation: Confirm structure using 1H^1 \text{H}-NMR (e.g., spiro center protons at δ 3.2–4.1 ppm) and HRMS (exact mass ± 2 ppm) .

Q. How should researchers characterize the hydrochloride salt form of this compound for stability studies?

Methodological Answer:

  • Salt Stability: Perform accelerated degradation studies under humidity (40–75% RH) and thermal stress (40–60°C) over 4–8 weeks. Monitor decomposition via TGA/DSC .
  • Solubility Profiling: Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to assess bioavailability .

Advanced Research Questions

Q. How can conflicting bioactivity data from in vitro vs. in vivo models be systematically addressed?

Methodological Answer:

  • Model Validation: Cross-validate assays (e.g., enzyme inhibition vs. cell viability) using positive controls (e.g., kinase inhibitors for kinase-targeted studies) .
  • Pharmacokinetic Adjustments: Account for metabolic stability (e.g., hepatic microsome assays) and plasma protein binding differences between models .
  • Data Triangulation: Apply multivariate analysis to isolate confounding variables (e.g., cytotoxicity masking target-specific effects) .

Q. What strategies resolve contradictions in SAR (Structure-Activity Relationship) for analogs of this spiro compound?

Methodological Answer:

  • Fragment-Based Design: Synthesize and test derivatives with modifications at the pyrazole ring (e.g., halogenation at position 3) and piperidine N-substituents (e.g., methyl vs. tert-butyl) .

  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes when substituents alter steric/electronic profiles .

  • Key SAR Findings Example:

    ModificationBioactivity (IC50_{50})Notes
    2'-Methyl12 nM (Kinase X)Optimal steric fit
    2'-Ethyl45 nM (Kinase X)Reduced selectivity

Q. How should researchers design longitudinal studies to assess chronic toxicity without confounding short-term effects?

Methodological Answer:

  • Dosing Regimen: Use staggered administration (e.g., 3-week cycles with 1-week washout) in rodent models to distinguish acute vs. cumulative effects .
  • Biomarker Panels: Monitor liver/kidney function (ALT, creatinine) and histopathology at multiple timepoints (e.g., 4, 12, 24 weeks) .
  • Control for Presenteeism Bias: Include sham-treated cohorts to differentiate compound-induced effects from stress-related artifacts .

Q. Data Contradiction Analysis

Q. What methodologies mitigate discrepancies in spectroscopic data interpretation?

Methodological Answer:

  • Multi-Technique Cross-Check: Compare 13C^13 \text{C}-NMR DEPT (quaternary carbons) with IR carbonyl stretches (1700–1750 cm1^{-1}) to confirm lactam vs. ester functionalities .
  • Crystallographic Validation: Resolve ambiguous NOE correlations (e.g., spiro ring conformation) via X-ray diffraction .

Q. How can researchers reconcile divergent cytotoxicity results across cell lines?

Methodological Answer:

  • Cell Line Profiling: Screen panels (e.g., NCI-60) to identify lineage-specific sensitivity (e.g., hematopoietic vs. epithelial) .
  • Mechanistic Deconvolution: Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways (e.g., apoptosis vs. autophagy) .

Properties

Molecular Formula

C11H16ClN3O2

Molecular Weight

257.72 g/mol

IUPAC Name

2-methylspiro[6H-pyrano[3,2-c]pyrazole-5,4'-piperidine]-7-one;hydrochloride

InChI

InChI=1S/C11H15N3O2.ClH/c1-14-7-9-10(13-14)8(15)6-11(16-9)2-4-12-5-3-11;/h7,12H,2-6H2,1H3;1H

InChI Key

CSLQONVCRAOLMA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)C(=O)CC3(O2)CCNCC3.Cl

Origin of Product

United States

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